4,7-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole
CAS No.: 1286718-51-1
Cat. No.: VC7443707
Molecular Formula: C19H21N3O3S2
Molecular Weight: 403.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286718-51-1 |
|---|---|
| Molecular Formula | C19H21N3O3S2 |
| Molecular Weight | 403.52 |
| IUPAC Name | 4,7-dimethyl-2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxy-1,3-benzothiazole |
| Standard InChI | InChI=1S/C19H21N3O3S2/c1-13-5-6-14(2)18-17(13)21-19(26-18)25-15-7-10-22(11-8-15)27(23,24)16-4-3-9-20-12-16/h3-6,9,12,15H,7-8,10-11H2,1-2H3 |
| Standard InChI Key | WAUCVFNKCJDERI-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C=C1)C)SC(=N2)OC3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 |
Introduction
Structural Features and Physicochemical Properties
Core Architecture
The compound features a benzo[d]thiazole scaffold substituted at the 2-position with a piperidin-4-yloxy group and at the 1-position with a pyridin-3-ylsulfonyl moiety. Key structural components include:
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Benzo[d]thiazole ring: A bicyclic system with a sulfur atom at position 1 and a nitrogen atom at position 3, known for its role in modulating biological activity .
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Piperidine ring: A six-membered nitrogen-containing ring that enhances solubility and bioavailability .
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Pyridin-3-ylsulfonyl group: A sulfonamide-linked pyridine fragment contributing to hydrogen bonding and enzyme inhibition .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₃S₂ |
| Molecular Weight | 403.52 g/mol |
| IUPAC Name | 4,7-dimethyl-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}-1,3-benzothiazole |
| SMILES | CC1=C2C(=C(C=C1)C)SC(=N2)OC3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 |
| Solubility | Not fully characterized |
The compound’s logP (partition coefficient) is estimated to be moderate (~3.5), suggesting balanced lipophilicity and hydrophilicity.
Synthesis Pathways
Key Synthetic Strategies
The synthesis of this compound likely involves multi-step reactions:
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Formation of the benzo[d]thiazole core: Cyclization of 2-aminothiophenol derivatives with carbonyl compounds .
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Introduction of the piperidin-4-yloxy group: Nucleophilic substitution at the 2-position of the benzothiazole using a piperidin-4-ol derivative .
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Sulfonylation of the piperidine nitrogen: Reaction with pyridine-3-sulfonyl chloride to install the sulfonyl group .
Optimization Challenges
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Steric hindrance: Bulky substituents on the piperidine ring may reduce reaction yields .
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Sulfonylation efficiency: Pyridine-3-sulfonyl chloride’s reactivity requires controlled conditions to avoid side products .
Research Findings and Hypothetical Mechanisms
Molecular Docking Insights
Computational studies on related benzothiazoles reveal:
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Binding to MurB: A bacterial cell wall synthesis enzyme (PDB: 1MBT) with a docking score of −9.2 kcal/mol .
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Interaction with CYP51: Fungal lanosterol demethylase (PDB: 5FSA) via hydrogen bonding with the sulfonyl group .
Structure-Activity Relationships (SAR)
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Methyl groups at C4/C7: Enhance lipophilicity and membrane permeability .
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Piperidin-4-yloxy linker: Improves solubility and pharmacokinetics .
Pharmacological and Toxicological Profile
ADME Properties
| Parameter | Prediction |
|---|---|
| Absorption | High (Caco-2 permeability: 8.7 × 10⁻⁶ cm/s) |
| Metabolism | Hepatic (CYP3A4 substrate) |
| Half-life | ~6 hours (estimated) |
Toxicity Considerations
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